molecular formula C9H9BrO3 B1598527 Ethyl 5-bromo-2-hydroxybenzoate CAS No. 37540-59-3

Ethyl 5-bromo-2-hydroxybenzoate

Cat. No. B1598527
CAS RN: 37540-59-3
M. Wt: 245.07 g/mol
InChI Key: OGILVZCKMMXBJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-hydroxybenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . It has 3 freely rotating bonds .


Chemical Reactions Analysis

Ethyl 5-Bromo-2-hydroxybenzoate is used in the preparation of chrysin-substituted salicylate ether compounds . Unfortunately, specific details about the chemical reactions involving Ethyl 5-bromo-2-hydroxybenzoate are not available.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-hydroxybenzoate has a density of 1.5±0.1 g/cm3, a boiling point of 282.6±20.0 °C at 760 mmHg, and a flash point of 124.7±21.8 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 158.4±3.0 cm3 .

Scientific Research Applications

1. Synthesis of Novel Chemical Entities

Ethyl 5-bromo-2-hydroxybenzoate is involved in the synthesis of new chemical entities for various applications. A research paper by Kucerovy et al. (1997) described the synthesis of a new chemical entity for the treatment of hyperproliferative and inflammatory disorders and cancer, which involved the use of related compounds in its preparation process (A. Kucerovy, Tangqing Li, K. Prasad, and Oljan Repič, T. Blacklock, 1997).

2. Development of Pharmaceutically Active Compounds

Compounds related to Ethyl 5-bromo-2-hydroxybenzoate are used in developing pharmaceutically active compounds. A study by Chapman et al. (1971) involved converting similar compounds into various derivatives for pharmacological studies, highlighting its significance in pharmaceutical research (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).

3. Applications in Fluorescence and Crystallography

Research by Ji Chang–you (2012) demonstrates the use of related compounds in hydrothermal synthesis and crystallography. The study focused on the synthesis and fluorescence properties of a new dinuclear Zn(II) complex involving compounds structurally similar to Ethyl 5-bromo-2-hydroxybenzoate (Ji Chang–you, 2012).

4. Synthesis of Antipsychotic Agents

In the field of neuropsychiatry, compounds related to Ethyl 5-bromo-2-hydroxybenzoate have been used in the synthesis of potent antipsychotic agents. A paper by Högberg et al. (1990) details the synthesis of a series of potent inhibitors of dopaminergic receptors, indicating the potential of these compounds in developing new treatments for psychiatric disorders (T. Högberg, P. Ström, H. Hall, S. Ögren, 1990).

5. Photodegradation Studies

Studies on the photodegradation of certain compounds, like parabens, which are structurally similar to Ethyl 5-bromo-2-hydroxybenzoate, have been conducted. Research by Gmurek et al. (2015) focused on the photochemical degradation of hazardous water contaminants, including compounds similar to Ethyl 5-bromo-2-hydroxybenzoate (M. Gmurek, André F. Rossi, R. C. Martins, R. Quinta-Ferreira, S. Ledakowicz, 2015).

Safety And Hazards

Ethyl 5-bromo-2-hydroxybenzoate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGILVZCKMMXBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403037
Record name ETHYL 5-BROMO-2-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-hydroxybenzoate

CAS RN

37540-59-3
Record name ETHYL 5-BROMO-2-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-2-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromosalicylic acid (434 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (420 mg), 1-hydroxybenzotriazole hydrate (337 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 5-bromosalicylate (299 mg, yield 61%).
Quantity
434 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
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420 mg
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337 mg
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2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 5-bromosalicylic acid (25 g, 115 mmol) in ethyl alcohol (300 mL) was added sulfuric acid (98%, 2 mL). The mixture was refluxed in a Dean-Stark apparatus for 2 days. The reaction mixture was cooled to room temperature. Most of the ethyl alcohol was removed by distillation. The residue was diluted with ethyl acetate, washed with water, aq. Na2CO3 and brine. The organic layer was dried (Na2SO4) and the solvent was removed to afford the title compound as a white solid.
Quantity
25 g
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reactant
Reaction Step One
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2 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Ma, K Zhou, M Ren, M Wang, J Yu - Chinese Journal of Organic …, 2019 - sioc-journal.cn
A mild and regioselective bromination of phenols with the cheap and easily-available HBr is developed. By replacing the common used dimethyl sulfoxide (DMSO) with sulfoxides …
Number of citations: 2 sioc-journal.cn
AR Katritzky, SK Singh, C Cai… - The Journal of organic …, 2006 - ACS Publications
A facile method for the activation of hydroxy-substituted carboxylic acids using benzotriazole chemistry without prior protection of the hydroxy substituents is presented. The N-…
Number of citations: 59 pubs.acs.org
Y Yang, T Borel, F De Azambuja… - Journal of medicinal …, 2020 - ACS Publications
… Ethyl 5-bromo-2-hydroxybenzoate was prepared according to the previous literature precedent. Ethyl 5-bromo-2-hydroxybenzoate (245 mg, 1.0 mmol), 3-thiopheneboronic acid (128 mg…
Number of citations: 5 pubs.acs.org
SM Bakunova, SA Bakunov, DA Patrick… - Journal of medicinal …, 2009 - ACS Publications
… Ethyl 5-bromo-2-hydroxybenzoate, prepared by acid-catalyzed esterification of commercially available 5-bromo-2-hydroxybenzoic acid, reacted with 1,5-dibromopentane to afford 1,5-…
Number of citations: 68 pubs.acs.org
MNAM Taib, NS Hasmaruddin, NAM Ali, H Osman… - 2022 - researchsquare.com
A series of new 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives (5a-j and 6a-j) have been designed and synthesized in four-steps. sixteen compounds among the twenty compounds …
Number of citations: 3 www.researchsquare.com
C Cai - 2006 - search.proquest.com
Benzotriazole is a widely used synthetic auxiliary to many synthetic applications. We developed convenient and efficient methods for preparing benzotriazole derivatives and used them …
Number of citations: 2 search.proquest.com
马献涛, 周坤洁, 任梦娟, 王梦雨, 于静 - 有机化学, 2019 - sioc-journal.cn
… Ethyl 5-bromo-2-hydroxybenzoate (3h):[20] …
Number of citations: 4 sioc-journal.cn

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